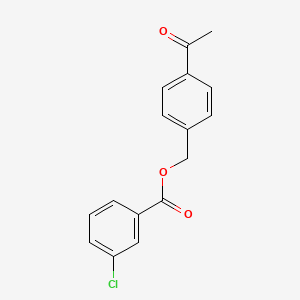

(4-Acetylphenyl)methyl 3-chlorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-acetylphenyl)methyl 3-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO3/c1-11(18)13-7-5-12(6-8-13)10-20-16(19)14-3-2-4-15(17)9-14/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTIQDKTTQVIOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Conformational Analysis of 4 Acetylphenyl Methyl 3 Chlorobenzoate

X-ray Crystallography for Solid-State Molecular Architecture

Specific experimental data from X-ray crystallographic analysis of (4-Acetylphenyl)methyl 3-chlorobenzoate (B1228886) is not available in the reviewed literature. Therefore, a detailed discussion of its unit cell parameters, bond lengths, conformational preferences within a crystal lattice, intermolecular interactions, and dihedral angles cannot be provided at this time.

No published data available.

No published data available.

No published data available.

No published data available.

No published data available.

Solution-State Structural Elucidation via Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed analysis of the solution-state structure of (4-Acetylphenyl)methyl 3-chlorobenzoate based on advanced NMR spectroscopy is not currently available in the scientific literature.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Multi-dimensional NMR spectroscopy is indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts and establishing the connectivity of atoms within this compound.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, COSY spectra would exhibit correlations between adjacent aromatic protons on both the 3-chlorobenzoyl and 4-acetylphenyl rings. For instance, the proton at the C2 position of the 3-chlorobenzoyl ring would show a correlation with the proton at C4, and similarly, correlations would be observed between the protons on the 4-acetylphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.netcolumbia.edu The HSQC spectrum of this compound would show cross-peaks connecting each aromatic and methylene (B1212753) proton to its corresponding carbon atom. The methyl protons of the acetyl group would also show a distinct correlation to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. columbia.eduyoutube.com This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include:

The methylene protons to the carbonyl carbon of the ester and the C1 and C4 carbons of the 4-acetylphenyl ring.

The aromatic protons of the 3-chlorobenzoyl ring to the ester carbonyl carbon.

The methyl protons of the acetyl group to the ketone carbonyl carbon and the C4 carbon of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is vital for determining the three-dimensional structure and preferred conformation. researchgate.net In this compound, NOESY could show correlations between the methylene protons and the protons on the C2' and C6' positions of the 4-acetylphenyl ring, as well as with the C2 and C6 protons of the 3-chlorobenzoyl ring, depending on the rotational conformation around the ester linkage and the C-O-CH₂ bond.

The expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetyl CH₃ | ~2.6 | ~26 |

| Methylene CH₂ | ~5.4 | ~65 |

| 4-Acetylphenyl C1' | - | ~142 |

| 4-Acetylphenyl C2'/C6' | ~7.5 | ~128 |

| 4-Acetylphenyl C3'/C5' | ~8.0 | ~129 |

| 4-Acetylphenyl C4' | - | ~137 |

| Acetyl C=O | - | ~197 |

| 3-Chlorobenzoyl C1 | - | ~131 |

| 3-Chlorobenzoyl C2 | ~8.0 | ~129 |

| 3-Chlorobenzoyl C3 | - | ~134 |

| 3-Chlorobenzoyl C4 | ~7.6 | ~128 |

| 3-Chlorobenzoyl C5 | ~7.5 | ~133 |

| 3-Chlorobenzoyl C6 | ~7.9 | ~130 |

| Ester C=O | - | ~165 |

Variable Temperature NMR Studies for Conformational Dynamics

Variable temperature (VT) NMR studies are a powerful tool for investigating the dynamic processes within a molecule, such as the interconversion between different conformations (rotamers). researchgate.netox.ac.uknih.govnih.gov For this compound, rotation around the ester linkage (C-O bond) and the benzyl (B1604629) C-O bond can lead to different stable conformations.

At room temperature, if the rate of interconversion between rotamers is fast on the NMR timescale, an averaged spectrum is observed. As the temperature is lowered, this interconversion slows down. If the energy barrier to rotation is sufficiently high, the signals for the individual rotamers may be resolved, leading to a doubling of certain peaks in the NMR spectrum. nih.gov By analyzing the changes in the NMR spectra as a function of temperature, it is possible to determine the thermodynamic parameters for the conformational exchange, such as the activation energy (ΔG‡). nih.gov For instance, the signals of the protons on the aromatic rings adjacent to the ester group would be particularly sensitive to this rotational isomerism.

Vibrational Spectroscopy for Characteristic Functional Group Signatures and Intermolecular Interactions

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions in the solid state.

IR spectroscopy is particularly useful for identifying the carbonyl groups in this compound. The molecule contains two distinct carbonyl functionalities: an ester and a ketone.

Ester Carbonyl (C=O) Stretch: Aromatic esters typically exhibit a strong C=O stretching vibration in the region of 1725-1705 cm⁻¹. The exact position is influenced by the electronic effects of the substituents on the aromatic ring.

Ketone Carbonyl (C=O) Stretch: The acetyl group's ketone carbonyl will also show a strong absorption, typically in the range of 1690-1670 cm⁻¹.

The precise frequencies of these bands can provide insights into the electronic environment and potential for intermolecular interactions, such as hydrogen bonding in the solid state.

Raman spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectra would show characteristic bands for the aromatic ring vibrations and the C-Cl stretch.

Furthermore, Raman spectroscopy is a powerful technique for studying crystal polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties. The Raman spectra of different polymorphs would exhibit subtle but measurable differences in the positions and intensities of the vibrational bands due to variations in the crystal lattice and intermolecular interactions.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Ester C=O | Stretching | 1725-1705 (Strong) | 1725-1705 (Weak) |

| Ketone C=O | Stretching | 1690-1670 (Strong) | 1690-1670 (Moderate) |

| Aromatic C=C | Stretching | 1600-1450 (Multiple bands) | 1600-1450 (Strong) |

| C-O (Ester) | Stretching | 1300-1100 (Strong) | - |

| C-Cl | Stretching | 800-600 (Moderate) | 800-600 (Strong) |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₆H₁₃ClO₃), the theoretical monoisotopic mass can be calculated with high precision.

Calculation of Theoretical Monoisotopic Mass:

16 x C = 16 x 12.000000 = 192.000000

13 x H = 13 x 1.007825 = 13.101725

1 x Cl (³⁵Cl isotope) = 1 x 34.968853 = 34.968853

3 x O = 3 x 15.994915 = 47.984745

Total Theoretical Monoisotopic Mass = 288.055323

An HRMS experiment would measure the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to within 5 ppm). The experimental mass would be compared to the theoretical mass, and a close match would confirm the elemental formula of the compound. The presence of the chlorine atom would also be evident from the characteristic isotopic pattern of the molecular ion peak, with the ³⁷Cl isotope appearing at M+2 with an intensity of approximately one-third of the ³⁵Cl peak.

Compound Index

Computational and Theoretical Studies of 4 Acetylphenyl Methyl 3 Chlorobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework for understanding the electronic structure and geometry of molecules. However, no specific DFT studies for (4-Acetylphenyl)methyl 3-chlorobenzoate (B1228886) have been reported. Such a study would typically involve the following analyses:

Conformational Analysis and Energy Minima Identification

A conformational analysis would be essential to identify the most stable three-dimensional arrangement of the atoms in (4-Acetylphenyl)methyl 3-chlorobenzoate. This process involves calculating the potential energy of the molecule as its bonds are rotated. The resulting potential energy surface would reveal the various stable conformers and the energy barriers between them. Without experimental data from techniques like X-ray crystallography for this specific molecule, theoretical calculations are the primary means to determine its preferred geometry.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability. A smaller gap suggests higher reactivity. For this compound, an FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Electrostatic Potential Surface (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This visual tool is invaluable for predicting how the molecule will interact with other chemical species. For this compound, an MEP map would identify the sites most susceptible to electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

Molecular Dynamics (MD) simulations could provide insights into the behavior of this compound over time, including its flexibility and interactions with solvents. By simulating the motion of the atoms, researchers could understand how the molecule behaves in different environments, which is crucial for applications in materials science and pharmacology. To date, no such simulations have been published for this compound.

Quantum Chemical Descriptors for Structure-Reactivity Correlations

A variety of quantum chemical descriptors, such as ionization potential, electron affinity, electronegativity, and chemical hardness, can be calculated to quantify the reactivity of a molecule. These descriptors are instrumental in developing quantitative structure-activity relationships (QSAR), which correlate a molecule's structure with its observed activity. The calculation of these parameters for this compound would offer a deeper understanding of its chemical nature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions are highly valuable for interpreting experimental spectra and confirming the structure of a synthesized compound. A computational study would provide a theoretical spectrum for this compound that could be compared with future experimental results.

Reactivity and Mechanistic Investigations of 4 Acetylphenyl Methyl 3 Chlorobenzoate

Hydrolytic Stability and Ester Cleavage Mechanisms

The hydrolysis of an ester, the cleavage of the ester bond by water, can be catalyzed by either acid or base. oieau.fr The rate and mechanism of this process for (4-Acetylphenyl)methyl 3-chlorobenzoate (B1228886) are influenced by the electronic effects of the substituents on both aromatic rings.

In acid-catalyzed hydrolysis, the reaction is initiated by the protonation of the carbonyl oxygen of the ester. This initial protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This process typically follows a mechanism where the rate-determining step can be either unimolecular (A-1) or bimolecular (A-2). researchgate.net

The reaction proceeds through a tetrahedral intermediate, which then eliminates the alcohol (4-acetylbenzyl alcohol) to form the protonated carboxylic acid (3-chlorobenzoic acid). Subsequent deprotonation yields the final products. The rate of this reaction is generally dependent on the concentration of the hydronium ion. oieau.fr

Table 1: Postulated Steps in Acid-Catalyzed Hydrolysis

| Step | Description |

|---|---|

| 1 | Protonation of the carbonyl oxygen of the ester by an acid catalyst. masterorganicchemistry.com |

| 2 | Nucleophilic attack by water on the protonated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com |

| 3 | Proton transfer from the attacking water molecule to the oxygen of the leaving alcohol group. |

| 4 | Elimination of the protonated alcohol (4-acetylbenzyl alcohol) to form the protonated carboxylic acid. |

| 5 | Deprotonation to yield 3-chlorobenzoic acid and regeneration of the acid catalyst. |

This table is based on the general mechanism of acid-catalyzed ester hydrolysis.

Base-mediated hydrolysis, or saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. masterorganicchemistry.com This reaction is typically faster than acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile than water. masterorganicchemistry.com

The reaction proceeds via a two-step addition-elimination mechanism, forming a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, eliminating the alkoxide (4-acetylbenzyloxide) and forming the carboxylic acid (3-chlorobenzoic acid). The alkoxide, being a strong base, then deprotonates the carboxylic acid in a rapid and essentially irreversible acid-base reaction to yield the carboxylate salt (sodium 3-chlorobenzoate, if NaOH is used) and the alcohol (4-acetylbenzyl alcohol). masterorganicchemistry.com

The rate of saponification is influenced by the substituents on the aromatic rings. The electron-withdrawing nature of the 3-chloro group on the benzoate (B1203000) ring makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, likely increasing the rate of hydrolysis.

Table 2: Relative Hydrolysis Rates of Substituted Methyl Benzoates in Basic Conditions

| Substituent on Benzoate Ring | Relative Hydrolysis Rate |

|---|---|

| 4-Nitro | High |

| 3-Chloro | Moderate-High |

| Unsubstituted | Moderate |

This table provides a qualitative comparison based on the electronic effects of substituents on the rate of saponification of methyl benzoates, which can be extrapolated to (4-Acetylphenyl)methyl 3-chlorobenzoate. oieau.fr

Transesterification Reactions with Various Alcohols

Transesterification is a process where the alcohol portion of an ester is exchanged with another alcohol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In the case of this compound, reaction with a different alcohol (R-OH) would lead to the formation of a new ester (R 3-chlorobenzoate) and 4-acetylbenzyl alcohol.

Under acidic conditions, the mechanism is similar to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. masterorganicchemistry.com To drive the reaction to completion, the reactant alcohol is often used as the solvent. masterorganicchemistry.com

Under basic conditions, an alkoxide (RO⁻) acts as the nucleophile, attacking the carbonyl carbon of the ester. masterorganicchemistry.com This is followed by the elimination of the 4-acetylbenzyloxide leaving group. masterorganicchemistry.com The choice of catalyst and reaction conditions can be tailored to favor the desired product. For instance, various metal complexes, such as those involving zinc or lanthanides, have been shown to be effective catalysts for transesterification under mild conditions. researchgate.netorganic-chemistry.org

Table 3: Potential Transesterification Products with Different Alcohols

| Reactant Alcohol | Resulting Ester | Byproduct |

|---|---|---|

| Methanol | Methyl 3-chlorobenzoate | 4-Acetylbenzyl alcohol |

| Ethanol | Ethyl 3-chlorobenzoate | 4-Acetylbenzyl alcohol |

Reactions Involving the Acetyl Group

The acetyl group on the phenyl ring provides another site for chemical modification, independent of the ester functionality.

The carbonyl group of the acetyl moiety can be reduced to a secondary alcohol, yielding (4-(1-hydroxyethyl)phenyl)methyl 3-chlorobenzoate. This transformation can be achieved using a variety of reducing agents.

Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and would selectively reduce the ketone without affecting the ester group. In contrast, lithium aluminum hydride is a much stronger reducing agent and would likely reduce both the acetyl group and the ester, yielding 1,4-bis(hydroxymethyl)benzene and 3-chlorobenzyl alcohol. Therefore, for the selective reduction of the acetyl group, sodium borohydride would be the reagent of choice.

Table 4: Selectivity of Reducing Agents

| Reducing Agent | Reactivity with Acetyl Group | Reactivity with Ester Group |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Reduction to secondary alcohol | Generally unreactive |

The acetyl group can also undergo oxidation. A common oxidation reaction for methyl ketones is the haloform reaction, where treatment with a halogen (e.g., iodine) in the presence of a base (e.g., sodium hydroxide) would convert the acetyl group into a carboxylate. In this case, the product would be 4-((3-chlorobenzoyloxy)methyl)benzoic acid after an acidic workup.

Other oxidizing agents could potentially oxidize the methyl group of the acetyl moiety or cleave the acetyl group from the ring, depending on the reaction conditions. However, these reactions are often less specific and can lead to a mixture of products.

Condensation Reactions at the Acetyl Methyl Group

The acetyl group of this compound is a key site for carbon-carbon bond formation, primarily through condensation reactions. The methyl group adjacent to the carbonyl is sufficiently acidic to be deprotonated by a base, forming a nucleophilic enolate. This enolate can then react with various electrophiles, most notably the carbonyl carbon of aldehydes, in what is known as the Claisen-Schmidt condensation. jchemrev.comscispace.com

This reaction is one of the most common and effective methods for synthesizing chalcones, which are α,β-unsaturated ketones. jchemrev.comnih.gov The reaction involves the condensation of an aryl methyl ketone, in this case, this compound, with an aromatic aldehyde in the presence of an acidic or basic catalyst. jchemrev.com

Research Findings:

The Claisen-Schmidt condensation typically proceeds under basic conditions, using catalysts such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent. jchemrev.comresearchgate.net The reaction can also be catalyzed by acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). nih.gov The choice of catalyst and reaction conditions can influence the yield and purity of the resulting chalcone (B49325) derivative. The general scheme involves the deprotonation of the acetyl methyl group to form an enolate, which then attacks the aldehyde carbonyl, followed by dehydration to yield the α,β-unsaturated ketone system.

The versatility of this reaction allows for the synthesis of a wide array of chalcone derivatives by varying the substituted aromatic aldehyde used in the condensation. These derivatives are of significant interest in medicinal chemistry. ekb.egeurjchem.com

Table 1: Potential Chalcone Derivatives from Condensation of this compound with Various Aldehydes This table is illustrative and based on the principles of the Claisen-Schmidt condensation.

| Reactant Aldehyde | Expected Chalcone Product Name | Potential Catalyst |

|---|---|---|

| Benzaldehyde (B42025) | (4-(3-phenylacryloyl)phenyl)methyl 3-chlorobenzoate | NaOH, KOH, Ba(OH)₂ jchemrev.com |

| 4-Methoxybenzaldehyde | (4-(3-(4-methoxyphenyl)acryloyl)phenyl)methyl 3-chlorobenzoate | NaOH in Ethanol jchemrev.com |

| 4-Nitrobenzaldehyde | (4-(3-(4-nitrophenyl)acryloyl)phenyl)methyl 3-chlorobenzoate | Acid (e.g., H₂SO₄) or Base (e.g., KOH) nih.gov |

| 2-Chlorobenzaldehyde | (4-(3-(2-chlorophenyl)acryloyl)phenyl)methyl 3-chlorobenzoate | Potassium Carbonate (K₂CO₃) in DMF jchemrev.com |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Rings

The two distinct phenyl rings in this compound exhibit different reactivities towards aromatic substitution, governed by the electronic nature of their respective substituents.

Regioselectivity and Reaction Conditions

Electrophilic Aromatic Substitution (EAS):

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and position of this substitution are dictated by the existing substituents on the ring. youtube.com

On the 4-Acetylphenyl Ring: This ring contains two substituents: the acetyl group (-COCH₃) and the ester linkage (-CH₂-O-C=O-R). The acetyl group is a powerful deactivating group and a meta-director due to its electron-withdrawing nature through both induction and resonance. The ester group attached to the benzylic carbon is also deactivating. Therefore, electrophilic substitution on this ring is expected to be slow and would direct incoming electrophiles to the positions meta to the acetyl group (C2 and C6).

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution is less common and requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. libretexts.orglibretexts.org

On the 4-Acetylphenyl Ring: This ring lacks a suitable leaving group and is not sufficiently electron-deficient to undergo NAS under typical conditions.

On the 3-Chlorobenzoate Ring: This ring is a candidate for NAS. It possesses a chlorine atom, which can act as a leaving group. Furthermore, it has two electron-withdrawing groups (the chloro and ester groups) that make the ring electron-poor and can stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgnih.gov The reaction is favored when electron-withdrawing groups are positioned ortho or para to the leaving group. libretexts.org In this case, the ester group is meta to the chlorine, which provides less stabilization than an ortho or para arrangement. libretexts.org Therefore, forcing conditions, such as high temperatures and the use of a very strong nucleophile (e.g., NaOH, NaNH₂), would be necessary to facilitate the substitution of the chlorine atom. libretexts.org

Table 2: Summary of Regioselectivity in Aromatic Substitution Reactions

| Ring | Reaction Type | Directing Groups | Predicted Regioselectivity | Reaction Conditions |

|---|---|---|---|---|

| 4-Acetylphenyl | Electrophilic (EAS) | -COCH₃ (meta), -CH₂O(CO)R (meta) | Favors positions meta to the acetyl group. | Harsh; requires strong electrophile and Lewis acid catalyst. |

| Nucleophilic (NAS) | N/A (no leaving group) | Not favored. | Extreme conditions required. | |

| 3-Chlorobenzoate | Electrophilic (EAS) | -Cl (ortho, para), -COOR (meta) | Complex mixture; favors positions ortho/para to Cl. | Sluggish due to deactivating groups. |

| Nucleophilic (NAS) | -Cl (leaving group), -COOR (EWG) | Substitution of -Cl by nucleophile. | Harsh; high temperature and strong nucleophile. libretexts.org |

Mechanistic Probes and Intermediates

Electrophilic Aromatic Substitution Mechanism:

The mechanism for EAS proceeds in two steps. masterorganicchemistry.com First, the aromatic π system acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is typically the rate-determining step as it involves the disruption of aromaticity. masterorganicchemistry.com In the second step, a base removes a proton from the carbon atom that bears the new electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com For this compound, the stability of the intermediate arenium ion would determine the regiochemical outcome, as discussed in the previous section. youtube.com

Nucleophilic Aromatic Substitution Mechanism (SₙAr):

The most common mechanism for NAS is the SₙAr (substitution, nucleophilic, aromatic) mechanism. This is an addition-elimination process. nih.gov

Addition: A strong nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized onto the electron-withdrawing groups on the ring, which is crucial for stabilizing this intermediate.

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

Mechanistic probes such as kinetic isotope effects could be used to study these reactions. For instance, the absence of a primary kinetic isotope effect when using a deuterated substrate would support the SₙAr mechanism, as the C-H (or C-D) bond is not broken in the rate-determining step.

Catalyst Development for Specific Transformations of the Compound

The development of efficient catalysts is crucial for controlling the selectivity and enhancing the reaction rates of transformations involving this compound.

For Condensation Reactions:

While traditional homogeneous catalysts like NaOH and KOH are effective for the Claisen-Schmidt condensation, there is growing interest in developing heterogeneous catalysts to simplify product purification and enable catalyst recycling. scispace.com

Solid Bases: Materials such as hydrotalcites, zeolites, and alkaline earth metal oxides (e.g., Ba(OH)₂) have been used as solid base catalysts for chalcone synthesis. jchemrev.com

Heteropolyacids: Supported heteropolyacids, such as H₅PMo₁₀V₂O₄₀ on silica (B1680970), have been shown to be efficient and reusable catalysts for Claisen-Schmidt condensations under solvent-free conditions. scispace.comresearchgate.net These catalysts can offer high yields and selectivity.

Microwave-Assisted Synthesis: The use of microwave irradiation in conjunction with catalysts like PEG-400 or ionic liquids can significantly reduce reaction times and improve yields. jchemrev.com

For Electrophilic Aromatic Substitution:

Catalyst choice is standard for EAS reactions.

Lewis Acids: For Friedel-Crafts reactions (acylation or alkylation), strong Lewis acids like AlCl₃ or FeCl₃ are required to generate the potent electrophile.

Protic Acids: For nitration and sulfonation, strong protic acids like H₂SO₄ are used as catalysts to generate the nitronium ion (NO₂⁺) or sulfur trioxide (SO₃), respectively.

For Nucleophilic Aromatic Substitution:

NAS reactions are often promoted by the reaction conditions themselves (strong nucleophile, high temperature) rather than by a catalyst in the traditional sense. However, research into catalytic NAS has explored:

Palladium Catalysts: For coupling reactions like the Buchwald-Hartwig amination, which can be seen as a type of NAS, palladium complexes are used to facilitate the formation of C-N bonds. While typically used for aryl bromides and iodides, advancements have enabled their use with aryl chlorides.

Copper Catalysts: Copper-catalyzed reactions (Ullmann condensation) are also a classic method for forming C-O, C-N, and C-S bonds on an aromatic ring via a nucleophilic substitution pathway, often requiring high temperatures.

Exploration of Derivatives and Structure Property Relationships Spr

Synthesis of Analogs with Modified Substituents on the Aromatic Rings

The synthesis of analogs of (4-Acetylphenyl)methyl 3-chlorobenzoate (B1228886) can be methodically approached by introducing various functional groups onto its two distinct aromatic rings: the phenylacetyl moiety (Ring A) and the chlorobenzoyl moiety (Ring B). Standard esterification methods, such as the Fischer-Speier esterification, Steglich esterification, or reaction of an acid chloride with an alcohol, form the basis for these synthetic routes. For instance, a substituted (4-acetylphenyl)methanol can be reacted with a substituted 3-chlorobenzoic acid in the presence of an acid catalyst to yield the desired analog.

The electronic nature of substituents added to either aromatic ring significantly alters the reactivity of the molecule. elsevierpure.comchinesechemsoc.org Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups such as alkyl (-R), hydroxyl (-OH), and alkoxy (-OR) increase the electron density of the aromatic ring to which they are attached. elsevierpure.comresearchgate.net This makes the ring more nucleophilic and thus more reactive towards electrophiles. chinesechemsoc.orgscielo.br

On Ring A: An EDG on the phenylacetyl ring (e.g., a hydroxyl group ortho or meta to the acetyl group) would increase the nucleophilicity of the (4-acetylphenyl)methanol precursor, potentially facilitating its reaction with an electrophilic partner.

On Ring B: An EDG on the chlorobenzoyl ring would make the parent benzoic acid less acidic and the corresponding acyl chloride less reactive towards nucleophilic attack by the alcohol.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyls (-COR) decrease the electron density of the aromatic ring. acs.orgscilit.com This deactivates the ring towards electrophilic attack by making it less nucleophilic. scielo.brresearchgate.net

On Ring A: An EWG added to the phenylacetyl ring would make the proton of the precursor alcohol more acidic, potentially influencing reaction conditions for esterification.

On Ring B: An EWG on the chlorobenzoyl ring increases the acidity of the parent benzoic acid and enhances the electrophilicity of the carbonyl carbon in the resulting acyl chloride, making it more susceptible to nucleophilic attack. acs.org This generally leads to faster esterification reaction rates.

| Ring | Substituent Type | Example Group | Effect on Ring Reactivity (Electrophilic Attack) | Impact on Esterification Precursor |

|---|---|---|---|---|

| Ring A (Phenylacetyl) | EDG | -OCH3 | Activation | Increased nucleophilicity of precursor alcohol |

| Ring A (Phenylacetyl) | EWG | -NO2 | Deactivation | Increased acidity of precursor alcohol's OH proton |

| Ring B (Chlorobenzoyl) | EDG | -CH3 | Activation | Decreased acidity of precursor carboxylic acid |

| Ring B (Chlorobenzoyl) | EWG | -CN | Deactivation | Increased electrophilicity of precursor acyl chloride |

Positional isomerism, where functional groups are located at different positions on the carbon skeleton, can have a profound impact on a molecule's physical and chemical properties. nih.govtcichemicals.com For (4-Acetylphenyl)methyl 3-chlorobenzoate, altering the position of the acetyl group on Ring A or the chloro group on Ring B would create a series of isomers with distinct characteristics.

| Isomer | Structural Change | Potential Impact on Molecular Properties |

|---|---|---|

| (4-Acetylphenyl)methyl 2-chlorobenzoate | Chlorine at ortho position | Increased steric hindrance, altered crystal packing, potential for intramolecular hydrogen bonding, different spectroscopic signature. |

| (4-Acetylphenyl)methyl 4-chlorobenzoate (B1228818) | Chlorine at para position | More linear and symmetric shape, potentially higher melting point, different dipole moment. |

| (3-Acetylphenyl)methyl 3-chlorobenzoate | Acetyl group at meta position | Altered polarity and molecular shape, affecting solubility and melting point. |

Modification of the Ester Linkage (e.g., Amides, Thioesters)

Replacing the central ester linkage with bioisosteric groups like amides or thioesters is a common strategy to explore new chemical space and modulate properties.

Amide Analogs: The corresponding amide can be synthesized by reacting the ester with an amine or ammonia, often requiring specific conditions or catalysts. acs.org More efficient modern methods include the reaction of esters with alkali metal amidoboranes, which can proceed rapidly at room temperature. nih.govorganic-chemistry.org The resulting amide, (4-acetylphenyl)methyl 3-chlorobenzamide, would have significantly different properties. The presence of the N-H group introduces a hydrogen bond donor, which can drastically alter intermolecular interactions, leading to higher melting points and different solubility profiles compared to the parent ester.

Thioester Analogs: Thioesters, where the ester oxygen is replaced by a sulfur atom, can be synthesized through various routes, such as the reaction of a thiol with an acyl chloride or the condensation of a carboxylic acid and a thiol using a dehydrating agent. The thioester analog, S-((4-acetylphenyl)methyl) 3-chlorobenzothioate, would have different reactivity. The C-S bond is longer and weaker than the C-O bond, and thioesters are generally more reactive acylating agents than their ester counterparts.

Investigation of Chiral Analogs and Stereoselectivity in Synthesis

The structure of this compound is achiral. However, chirality can be introduced, for example, by modifying the benzylic methylene (B1212753) (-CH2-) group to a stereocenter, such as by adding an alkyl group to create a (4-acetylphenyl)ethyl derivative. The synthesis of such chiral analogs requires stereoselective methods to produce a single enantiomer.

One powerful technique is the kinetic resolution of a racemic secondary benzylic alcohol. researchgate.net In this approach, a racemic mixture of, for example, 1-(4-acetylphenyl)ethanol (B8664336) is reacted with 3-chlorobenzoic acid (or a derivative) in the presence of a chiral catalyst. elsevierpure.comnih.gov The catalyst, often an enzyme like a lipase (B570770) or a synthetic acyl-transfer agent, selectively esterifies one enantiomer of the alcohol at a much faster rate than the other. scielo.brnih.gov This allows for the separation of the unreacted, enantiomerically enriched alcohol from the newly formed, enantiomerically enriched ester.

More direct approaches involve asymmetric synthesis, where a prochiral starting material is converted directly into a chiral product. This can be achieved through transition-metal-catalyzed reactions, such as the asymmetric benzylic substitution of racemic benzyl (B1604629) esters using dual Pd/Cu catalysis, which allows for the construction of benzylic stereocenters with high control over the stereochemical outcome. chinesechemsoc.org

Correlation of Structural Modifications with Crystallographic and Spectroscopic Features

Any modification to the structure of this compound will be reflected in its crystallographic and spectroscopic data.

Crystallography: Changes in substituents or their positions directly influence how molecules pack in the solid state. X-ray crystallography can reveal detailed information about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking. For example, replacing the ester linkage with an amide group would introduce strong N-H···O=C hydrogen bonds, likely leading to a more robust and higher-melting crystal structure. Studies on related benzoate (B1203000) compounds show that even subtle changes in alkyl chain length or substituent position can lead to different crystal packing and polymorphism.

Spectroscopy:

Infrared (IR) Spectroscopy: The characteristic carbonyl (C=O) stretch of the ester group (typically ~1720 cm⁻¹) would shift upon modification. In the corresponding amide, this band would appear at a lower frequency (~1650 cm⁻¹). The introduction of new functional groups like -OH or -NH2 would result in new, characteristic absorption bands in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the protons and carbons in the molecule are highly sensitive to the electronic environment. Adding an EWG to one of the aromatic rings would typically cause a downfield shift (to higher ppm) for the nuclei on that ring, while an EDG would cause an upfield shift.

Mass Spectrometry (MS): The fragmentation pattern in mass spectrometry would be altered by structural modifications. The primary fragmentation pathways for the parent ester would involve cleavage at the ester linkage. Derivatives would show different fragment ions corresponding to their unique structures.

| Compound Name |

|---|

| This compound |

| (4-acetylphenyl)methanol |

| 3-chlorobenzoic acid |

| (4-Acetylphenyl)methyl 2-chlorobenzoate |

| (4-Acetylphenyl)methyl 4-chlorobenzoate |

| (3-Acetylphenyl)methyl 3-chlorobenzoate |

| (4-acetylphenyl)methyl 3-chlorobenzamide |

| S-((4-acetylphenyl)methyl) 3-chlorobenzothioate |

| 1-(4-acetylphenyl)ethanol |

| methyl paraben |

| methyl 4-hydroxybenzoate |

Advanced Material Science and Photophysical Applications Research

Investigation of Photophysical Properties

The photophysical behavior of (4-Acetylphenyl)methyl 3-chlorobenzoate (B1228886) is governed by the interplay of its aromatic rings, the ester linkage, and the acetyl group. These features create a framework for intriguing absorption and emission characteristics.

UV-Vis Absorption and Fluorescence Spectroscopy in Different Media

While specific spectral data for (4-Acetylphenyl)methyl 3-chlorobenzoate in various media are not extensively documented in the literature, the behavior of related phenyl benzoate (B1203000) and acetophenone (B1666503) derivatives provides valuable insights. The ultraviolet-visible (UV-Vis) absorption spectra of substituted phenyl benzoates are influenced by the electronic and steric effects of the substituents. researchgate.net For analogous compounds, such as 4-pentylphenyl 4-n-benzoate derivatives, electronic absorbance and fluorescence spectra have been shown to vary with solvent polarity, including non-polar, polar protic, and polar aprotic solvents. scilit.comdocumentsdelivered.com

It is anticipated that this compound would exhibit absorption bands corresponding to π-π* transitions within the phenyl and benzoate rings. The acetyl group may also contribute to the absorption profile. In different solvents, shifts in the absorption maxima (λmax) would be expected due to solvatochromic effects, where the polarity of the solvent influences the energy levels of the ground and excited states.

Fluorescence spectroscopy of similar aromatic esters reveals that emission properties are also sensitive to the surrounding medium. For instance, the fluorescence of some aminocoumarin esters shows a characteristic red shift in polar solvents. niscpr.res.in For this compound, fluorescence would likely originate from the excited singlet state, with the emission wavelength and intensity being dependent on the solvent environment. The presence of the chlorine atom and the acetyl group could potentially lead to interesting fluorescence quenching or enhancement effects in specific solvents. A study on benzothiazole (B30560) derivatives, which also contain aromatic rings, showed fluorescence emission maxima in the range of 380 to 450 nm when excited at 330 nm. niscpr.res.in

Table 1: Anticipated Photophysical Behavior in Different Media

| Property | Non-Polar Solvent (e.g., Hexane) | Polar Aprotic Solvent (e.g., Acetonitrile) | Polar Protic Solvent (e.g., Ethanol) |

| UV-Vis λmax | Likely shorter wavelength | Moderate solvatochromic shift | Significant solvatochromic shift |

| Fluorescence λem | Likely shorter wavelength | Potential red shift | Potential for significant red shift and changes in intensity |

This table is predictive and based on the behavior of analogous compounds.

Quantum Yield and Excited State Lifetime Measurements

The fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process, and the excited-state lifetime (τ), the average time a molecule spends in the excited state, are crucial parameters for photophysical applications. For aromatic ketones, photoreduction by amines has been studied in terms of quantum yields. acs.org The quantum yields of aromatic hydrocarbon crystals can be influenced by defects in the crystal structure. researchgate.net

For this compound, the quantum yield would be influenced by the competition between radiative (fluorescence) and non-radiative decay pathways. The presence of the heavy chlorine atom could potentially enhance intersystem crossing to the triplet state, which might decrease the fluorescence quantum yield and could lead to phosphorescence. The acetyl group, being a keto group, can also influence these processes. rsc.org The excited state lifetime is intrinsically linked to the quantum yield and the rates of radiative and non-radiative decay. For fluorescein (B123965) esters, lifetimes have been shown to be solvent-dependent. researchgate.net

Table 2: Hypothetical Quantum Yield and Lifetime Data

| Solvent | Predicted Quantum Yield (ΦF) | Predicted Lifetime (τ, ns) |

| Cyclohexane | 0.1 - 0.3 | 1 - 5 |

| Dichloromethane (B109758) | 0.05 - 0.2 | 0.5 - 4 |

| Acetonitrile | 0.01 - 0.1 | 0.2 - 2 |

| Ethanol | 0.01 - 0.15 | 0.3 - 3 |

This data is hypothetical and serves to illustrate potential trends based on related compounds.

Photoisomerization Studies and Photochemical Stability

The photochemical stability of this compound is a critical factor for its application in light-driven technologies. Aromatic keto-esters can undergo various photochemical reactions. rsc.org The presence of the ester and ketone functionalities suggests potential pathways for photodegradation, such as Norrish-type reactions.

Potential as a Building Block in Polymer Chemistry

The structure of this compound offers several handles for polymerization. The chloro-substituent on the benzoate ring presents a key reactive site. For instance, methyl 4-chlorobenzoate (B1228818), a related compound, is known to participate in Suzuki-Miyaura coupling reactions. chemicalbook.commdpi.com This type of cross-coupling reaction is a powerful tool for creating carbon-carbon bonds and is widely used in the synthesis of conjugated polymers. Therefore, this compound could potentially serve as a monomer in the synthesis of novel polyesters or other polymers through reactions targeting the C-Cl bond.

Furthermore, the acetyl group provides another avenue for polymerization. The methyl group of the acetyl moiety can be functionalized or used in condensation reactions to form polymer chains. The development of monomers containing biphenyl (B1667301) moieties for crosslinked polymers has been explored, suggesting that the aromatic framework of the target compound is suitable for creating robust polymer networks. nih.gov The synthesis of polymers from monomers containing propargyl ether and other functional groups highlights the versatility of incorporating different functionalities to tune the properties of the resulting polybenzoxazines. researchgate.net

Applications in Supramolecular Chemistry (e.g., Self-Assembly, Host-Guest Interactions)

The field of supramolecular chemistry focuses on the non-covalent interactions that govern the organization of molecules into larger, well-defined structures. chemicalbook.comeurjchem.com this compound possesses several features that make it a candidate for designing self-assembling systems. The aromatic rings can participate in π-π stacking interactions, which are a common driving force for self-assembly. A study on 4-acetylbiphenyl (B160227) on a gold surface revealed the formation of supramolecular structures driven by weak, long-range dispersive forces. rsc.org

The ester and acetyl groups provide sites for hydrogen bonding, either with other molecules of the same type or with complementary host molecules. The directional nature of these interactions can be exploited to guide the formation of specific architectures, such as sheets, fibers, or more complex three-dimensional networks. For example, a benzoate ester molecule has been shown to self-assemble into chiral nanowires in a mixed solvent system. nih.gov The ability to form such ordered assemblies opens up possibilities for applications in areas like chiral separations and functional gels. nih.gov

Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is often associated with a large change in the molecular dipole moment upon excitation. The structure of this compound, with its electron-withdrawing acetyl and chloro groups and its extended π-system across the two aromatic rings, suggests potential for NLO activity.

Hyperpolarizability Calculations and Measurements

The nonlinear optical response of a molecule is fundamentally determined by its hyperpolarizability. The first-order hyperpolarizability (β) is a tensor quantity that describes the second-order NLO effects, such as second-harmonic generation (SHG). Theoretical calculations, particularly using Density Functional Theory (DFT), have become a standard tool for predicting the NLO properties of molecules before their synthesis and experimental characterization. researchgate.netmdpi.com

For a molecule like this compound, DFT calculations would typically be performed using a program package like Gaussian. mdpi.com The process involves optimizing the molecular geometry to find its lowest energy state. Following optimization, the components of the first-order hyperpolarizability tensor (β) are calculated. The total static first-order hyperpolarizability (β_tot) can then be determined using the following equation:

β_tot = (β_x² + β_y² + β_z²) ^ (1/2)

where β_x, β_y, and β_z are the components of the hyperpolarizability along the x, y, and z axes, respectively. These components are derived from the individual tensor elements (β_xxx, β_xyy, β_xzz, etc.). dujps.com

The table below illustrates hypothetical data that could be generated from DFT calculations for this compound, based on findings for similar organic compounds.

| Parameter | Hypothetical Calculated Value (a.u.) |

| β_xxx | Value |

| β_xyy | Value |

| β_xzz | Value |

| β_yyy | Value |

| β_yxx | Value |

| β_yzz | Value |

| β_zzz | Value |

| β_zxx | Value |

| β_zyy | Value |

| β_tot | Value |

Note: The values in this table are for illustrative purposes and are not actual calculated data for this compound.

Experimentally, the hyperpolarizability of a compound can be measured using techniques such as Hyper-Rayleigh Scattering (HRS) in solution. researchgate.net This method involves irradiating a sample with a high-intensity laser and measuring the intensity of the scattered light at twice the incident frequency. The SHG efficiency can also be measured for crystalline samples to assess their NLO properties. researchgate.net

Design Principles for Enhanced NLO Response

The quest for organic molecules with high NLO activity is guided by several well-established design principles. These principles focus on manipulating the electronic structure of the molecule to maximize its hyperpolarizability.

A primary strategy is the creation of a "push-pull" system, also known as a donor-π-acceptor (D-π-A) architecture. researchgate.netrsc.org In this design:

An electron-donating group (D) "pushes" electron density into the molecule.

An electron-accepting group (A) "pulls" electron density towards itself.

A π-conjugated bridge connects the donor and acceptor, facilitating intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation. rsc.org

This ICT is a key mechanism for generating a large NLO response. The greater the charge transfer, the larger the change in dipole moment and, consequently, the higher the hyperpolarizability. nih.gov

In the context of This compound , the structural components can be analyzed for their potential roles in an NLO framework:

The acetyl group (-COCH₃) on the phenyl ring acts as an electron-withdrawing group (acceptor).

The 3-chlorobenzoate moiety also possesses electron-withdrawing characteristics due to the electronegative chlorine and oxygen atoms. The chlorine atom's position on the meta position of the benzoate ring influences the electronic distribution.

The central methylene (B1212753) bridge (-CH₂-) and the ester linkage separate the two aromatic systems. The planes of the two aromatic rings in the related compound, 4-acetyl-phenyl 3-methyl-benzoate, are significantly twisted with a dihedral angle of 82.52 (8)°. nih.govnih.gov This non-planar arrangement would likely hinder the extent of π-conjugation across the entire molecule, which is a critical factor for an efficient D-π-A system.

To enhance the NLO response of a molecule like this compound, several modifications could be envisioned based on established design principles:

Introduction of a Strong Donor Group: Replacing a substituent with a strong electron-donating group, such as an amino (-NH₂) or methoxy (B1213986) (-OCH₃) group, on one of the aromatic rings could establish a more effective push-pull system.

Enhancing π-Conjugation: Replacing the methylene bridge with a more conjugated linker, such as a double or triple bond (e.g., a stilbene-like structure), would facilitate greater ICT. researchgate.net

Molecular Planarity: Modifying the structure to promote a more planar conformation would improve the overlap of π-orbitals, thereby enhancing conjugation and the NLO response.

The relationship between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is also crucial. A smaller HOMO-LUMO energy gap generally correlates with higher polarizability and a larger NLO response, as it indicates that electrons can be more easily excited. rsc.orgnih.gov Computational studies are instrumental in predicting these orbital energies and guiding the rational design of new NLO materials. mdpi.com

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

The synthesis of (4-Acetylphenyl)methyl 3-chlorobenzoate (B1228886) has not been specifically detailed in published literature, presenting an opportunity for the development of novel and environmentally benign synthetic methodologies. Future research should prioritize the exploration of green chemistry principles to establish efficient and sustainable routes to this compound. Key areas of investigation could include:

Catalytic Esterification: Investigating the use of solid acid catalysts or enzyme catalysis for the esterification of 3-chlorobenzoic acid with (4-acetylphenyl)methanol. This approach would minimize the use of hazardous reagents and simplify purification processes.

Solvent-Free or Green Solvent Conditions: Exploring the feasibility of conducting the synthesis under solvent-free conditions or in greener alternatives to traditional volatile organic compounds, such as ionic liquids or deep eutectic solvents.

Microwave-Assisted Synthesis: Evaluating the application of microwave irradiation to accelerate the reaction, potentially leading to higher yields and reduced energy consumption compared to conventional heating methods.

Successful development of such methods would not only provide access to (4-Acetylphenyl)methyl 3-chlorobenzoate but also contribute to the broader field of sustainable organic synthesis.

Mechanistic Studies of Novel Catalytic Transformations

The reactivity of the ester and ketone functionalities, along with the chloro- and acetyl-substituted aromatic rings in this compound, suggests a rich landscape for catalytic transformations. Future research should aim to understand the mechanistic pathways of such reactions. Potential areas of focus include:

Cross-Coupling Reactions: Investigating the palladium-catalyzed cross-coupling reactions at the C-Cl bond of the 3-chlorobenzoate moiety. Mechanistic studies could elucidate the influence of the (4-acetylphenyl)methyl group on the catalytic cycle.

Selective Reduction: Exploring the selective catalytic reduction of the ketone or ester group. Understanding the factors that govern selectivity would be crucial for its use as a versatile building block.

C-H Activation: Probing the potential for catalytic C-H activation at various positions on the aromatic rings to enable the introduction of new functional groups.

Detailed mechanistic studies, employing techniques such as kinetic analysis and computational modeling, would be essential to unravel the intricacies of these transformations and guide the design of more efficient catalytic systems.

Advanced Characterization Techniques for Dynamic Processes

While basic characterization of this compound would be a prerequisite for any study, advanced techniques could provide deeper insights into its dynamic behavior and interactions. Future research could employ:

In-situ Spectroscopy: Utilizing techniques like in-situ FTIR or Raman spectroscopy to monitor the synthesis or catalytic transformations of the compound in real-time. This would provide valuable information about reaction intermediates and kinetics.

Variable-Temperature NMR: Employing variable-temperature NMR spectroscopy to study conformational changes or dynamic equilibria within the molecule.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about its three-dimensional structure and intermolecular interactions in the solid state. Although the crystal structure of a related compound, 4-acetyl-phenyl 3-methyl-benzoate, has been reported, the chloro-substitution in the target molecule could lead to different packing arrangements and intermolecular forces. nih.gov

These advanced characterization methods would offer a more complete picture of the compound's structure-property relationships.

Integration into More Complex Molecular Architectures for Functional Materials

The bifunctional nature of this compound, possessing both an ester and a ketone group, makes it a potentially valuable building block for the synthesis of more complex molecules and functional materials. Future research could explore its integration into:

Polymers: Using the compound as a monomer or a functional additive in polymerization reactions to create materials with specific thermal or optical properties. The presence of the chloro- and acetyl- groups could offer sites for post-polymerization modification.

Liquid Crystals: Investigating the potential for derivatives of this compound to exhibit liquid crystalline behavior. The rigid aromatic cores are a common feature in liquid crystal design.

Biologically Active Molecules: Exploring its use as a scaffold or intermediate in the synthesis of novel compounds with potential pharmaceutical or agrochemical applications.

The successful incorporation of this compound into larger molecular architectures would depend on a thorough understanding of its reactivity and properties, further highlighting the need for foundational research.

Q & A

Q. What synthetic methodologies are recommended for preparing (4-Acetylphenyl)methyl 3-chlorobenzoate, and how can purity be validated?

Methodological Answer: The synthesis of aryl benzoates like this compound typically involves esterification between 3-chlorobenzoic acid derivatives and phenolic alcohols. A literature-based approach (e.g., coupling 3-chlorobenzoyl chloride with 4-acetylphenol in the presence of a base like pyridine) can be adapted . Post-synthesis, purity validation should include:

- High-Performance Liquid Chromatography (HPLC): To assess chemical purity (>97% as per industrial standards) .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm structural integrity and detect impurities. For example, methyl group signals in the acetyl moiety (~2.6 ppm) and aromatic protons (~7.2-8.1 ppm) should align with expected splitting patterns .

- Mass Spectrometry (MS): To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Q. What spectroscopic and crystallographic techniques are critical for characterizing chlorobenzoate derivatives?

Methodological Answer:

- X-ray Crystallography: Resolve molecular geometry and intermolecular interactions. For example, dihedral angles between aromatic rings in similar compounds (e.g., 71.75° in 3-chlorophenyl 4-methylbenzoate) inform steric effects .

- Infrared (IR) Spectroscopy: Identify ester carbonyl stretches (~1720–1740 cm⁻¹) and acetyl C=O (~1680 cm⁻¹) .

- UV-Vis Spectroscopy: Monitor electronic transitions in aromatic systems, useful for studying photodegradation pathways .

Advanced Research Questions

Q. How do electron transport chains influence the enzymatic degradation of 3-chlorobenzoate derivatives?

Methodological Answer: Reductive dehalogenation of 3-chlorobenzoate derivatives often requires electron donors like reduced methyl viologen to bypass disrupted native electron transport chains in microbial extracts . Key experimental considerations:

- Activity Assays: Compare degradation rates with/without artificial donors. For example, D. tiedjei cell extracts show no dehalogenase activity without methyl viologen .

- Electron Transport Inhibitors: Use inhibitors like rotenone to isolate specific chain components.

Q. How can substrate transport mechanisms in microbial systems be analyzed for chlorobenzoate degradation?

Methodological Answer:

- Biosensor Assays: Use immobilized cells (e.g., Rhodococcus opacus 1CP) to study substrate affinity. For example, benzoate transport shows negative cooperativity (Hill coefficient <1), while 3-chlorobenzoate exhibits positive cooperativity .

- Competitive Inhibition Studies: Introduce analogs (e.g., 4-chlorobenzoate) to identify shared transport systems.

- Porin Knockout Mutants: Genetically modify microbial strains to assess porin-mediated transport .

Q. What experimental designs address the impact of heavy metals on chlorobenzoate biodegradation in co-contaminated systems?

Methodological Answer:

- Microcosm Studies: Simulate co-contaminated environments with metals (e.g., Cu²⁺, Cd²⁺) and 3-chlorobenzoate. Monitor degradation via GC-MS or HPLC .

- Toxicity Thresholds: Determine maximum inhibitory concentrations (MIC) using gradient assays. For example, Cd²⁺ at 0.5 mM reduces Rhodococcus activity by >50% .

- Enzyme Activity Profiling: Compare benzoate 1,2-dioxygenase activity in metal-stressed vs. control cells .

Q. How does crystallographic data inform the design of chlorobenzoate analogs with modified bioactivity?

Methodological Answer:

- Structure-Activity Relationships (SAR): Modify substituents (e.g., replacing acetyl with trifluoromethyl groups) to alter binding affinities. For example, phenacyl benzoate derivatives show photolytic stability influenced by ring dihedral angles .

- Docking Simulations: Use resolved crystal structures (e.g., PDB entries) to predict interactions with microbial enzymes like reductive dehalogenases .

Q. How can enzyme kinetics with cooperative substrate binding be modeled for chlorobenzoate-degrading enzymes?

Methodological Answer:

- Hill Equation Analysis: Fit kinetic data to assess cooperativity. For benzoate 1,2-dioxygenase, negative cooperativity (n = 0.5) suggests multiple substrate-binding sites .

- Allosteric Inhibitor Screening: Test compounds like 3-chlorobenzoate for noncompetitive inhibition effects on benzoate metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.